Repin

Vue d'ensemble

Description

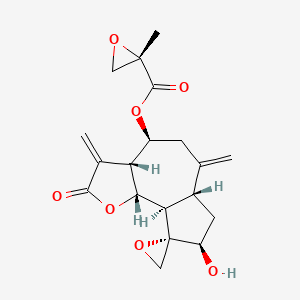

The compound “[(3aR,4S,6aR,8R,9S,9aR,9bR)-8-hydroxy-3,6-dimethylidene-2-oxospiro[3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-9,2’-oxirane]-4-yl] (2S)-2-methyloxirane-2-carboxylate” is a complex organic molecule with a unique structure.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting from simpler organic moleculesThe reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing the reaction conditions for larger volumes, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes .

Analyse Des Réactions Chimiques

Identification of Repin

Centaurea solstitialis (Yellow Starthistle) and Centaurea repens (Russian Knapweed) can cause the fatal neurodegenerative disorder ENE in horses who ingest them over long periods of time . this compound, a sesquiterpene lactone (SQL), has been identified as one of several possible contributors to ENE through studies of extracts from Centaurea species utilizing the PC12 cell line .

Chemical Reactions of this compound and their Impact

This compound contains an α-methylenebutyrolactone moiety and epoxides, making it a highly reactive electrophile that can easily conjugate with biological nucleophiles like proteins, glutathione, and DNA . The primary functional groups in this compound are characterized by an α-methylenebutyrolactone moiety and epoxides .

-

Reaction with Glutathione (GSH): this compound reacts with glutathione (GSH), a natural antioxidant, leading to the creation of a GSH conjugate . This reaction leads to the depletion of glutathione and may be a key event in the development of ENE . The resulting GSH conjugate (3b) lacked toxicity in the PC12 cell assay .

-

Role of α-methylenebutyrolactone: The α-methylenebutyrolactone double bond is essential for this compound's toxicity . The elimination of the α-methylenebutyrolactone double bond in this compound resulted in a non-toxic derivative .

Neurotoxic Mechanism

When GSH is depleted by this compound, the subject could become more vulnerable to oxidative damage, which is linked to neurodegenerative diseases . Neuropathological studies revealed bilateral necrosis of the anterior globus pallidus and the substantia nigra .

Toxicity Assessment of Centaurea Repens L Extract

A study on the toxicity assessment of Asteraceae Centaurea Repens L extract showed a lack of neurotoxic effects in a repeated oral dose study, suggesting lower levels of this compound in the extract of plants that grow in specific regions .

Applications De Recherche Scientifique

Biochemical Properties

Repin is primarily recognized for its cytotoxic effects on various cell types. Studies have demonstrated that this compound induces cell death in neuronal and glial cells through mechanisms involving oxidative stress and membrane damage. Specifically, it depletes glutathione levels and increases reactive oxygen species, leading to significant cellular damage.

Table 1: Cytotoxic Effects of this compound

| Cell Type | Cytotoxicity Level | Mechanism of Action |

|---|---|---|

| PC12 Cells | High | Glutathione depletion, ROS increase |

| Mouse Astrocytes | High | Membrane damage, oxidative stress |

Case Study: A study published in 1997 reported that this compound's cytotoxicity was dose- and time-dependent, indicating its potential as a model for studying neurotoxicity related to Parkinson's disease in equines .

Pharmacological Applications

This compound has been investigated for its potential therapeutic applications, particularly in neurodegenerative diseases. Its ability to induce cell death in specific neuronal populations makes it a candidate for studying mechanisms underlying diseases like Parkinson's disease.

Case Study: Neurotoxicity Research

Research has indicated that this compound exposure in horses leads to equine nigrostriatal encephalomalacia, a condition resembling Parkinson's disease. This has prompted further investigation into the pathways through which this compound exerts its neurotoxic effects, potentially informing therapeutic strategies for human neurodegenerative diseases .

Potential Therapeutic Uses

Given its cytotoxic properties, this compound may also have applications in cancer therapy. The selective toxicity exhibited by this compound towards certain cell types suggests that it could be utilized in targeted cancer treatments.

Table 2: Potential Therapeutic Applications of this compound

| Application Area | Mechanism | Current Research Status |

|---|---|---|

| Cancer Therapy | Induction of apoptosis | Under investigation |

| Neurodegenerative Diseases | Model for pathogenesis | Ongoing studies |

Research Insights: Ongoing studies are exploring the use of this compound as a model compound to understand the molecular mechanisms of cell death in cancer cells, which may lead to novel treatment approaches .

Future Directions and Research Needs

While the current research highlights the significant biological activities associated with this compound, further studies are needed to fully elucidate its mechanisms of action and potential therapeutic benefits. Key areas for future research include:

- Mechanistic Studies: Detailed investigations into the pathways affected by this compound at the molecular level.

- Therapeutic Development: Exploration of this compound derivatives or analogs that may enhance its therapeutic efficacy while minimizing toxicity.

- Clinical Trials: Initiating clinical trials to assess the safety and efficacy of this compound in human subjects with neurodegenerative diseases or cancers.

Mécanisme D'action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Similar Compounds

Some similar compounds include:

Eremanthin: Another sesquiterpene lactone with similar structural features.

Vanillosmin: A compound with a similar azuleno[4,5-b]furan core.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .

Propriétés

IUPAC Name |

(8-hydroxy-3,6-dimethylidene-2-oxospiro[3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-9,2'-oxirane]-4-yl) 2-methyloxirane-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O7/c1-8-4-11(25-17(22)18(3)6-23-18)13-9(2)16(21)26-15(13)14-10(8)5-12(20)19(14)7-24-19/h10-15,20H,1-2,4-7H2,3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQZJODBJOBTCPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CO1)C(=O)OC2CC(=C)C3CC(C4(C3C5C2C(=C)C(=O)O5)CO4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11024-67-2 | |

| Record name | Repin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=11024-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.